2-{(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-{(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound that features a variety of functional groups, including thiazolidine, indole, and trifluoromethyl phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic synthesis. The key steps may include:
- Formation of the thiazolidine ring.
- Introduction of the indole moiety.
- Coupling of the trifluoromethyl phenyl group.
- Final acylation to form the acetamide linkage.
Each step requires specific reagents, catalysts, and reaction conditions, such as temperature control, pH adjustment, and purification techniques like chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through advanced purification techniques. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of thioxo groups to sulfoxides or sulfones.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structural features could make it a candidate for drug development.
Medicine
In medicine, the compound could be explored for therapeutic applications, such as anti-inflammatory or anticancer properties. Preclinical studies would be necessary to evaluate its efficacy and safety.
Industry
In the industrial sector, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- **2-{(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide
- **2-{(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and their spatial arrangement. This structural uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C23H18F3N3O4S2 |
---|---|
Molecular Weight |
521.5 g/mol |
IUPAC Name |
2-[(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C23H18F3N3O4S2/c1-33-10-9-28-21(32)19(35-22(28)34)18-15-7-2-3-8-16(15)29(20(18)31)12-17(30)27-14-6-4-5-13(11-14)23(24,25)26/h2-8,11H,9-10,12H2,1H3,(H,27,30)/b19-18- |
InChI Key |
PCPBTIFTVNIILJ-HNENSFHCSA-N |
Isomeric SMILES |
COCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC(=C4)C(F)(F)F)/SC1=S |
Canonical SMILES |
COCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC(=C4)C(F)(F)F)SC1=S |
Origin of Product |
United States |
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